An In-Depth Technical Guide to the Determination of Exact Mass and Molecular Weight of 2-Hydroxypropyl-d6 Nortadalafil
An In-Depth Technical Guide to the Determination of Exact Mass and Molecular Weight of 2-Hydroxypropyl-d6 Nortadalafil
This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the precise determination of the exact mass and molecular weight of 2-Hydroxypropyl-d6 Nortadalafil. It is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to characterizing this stable isotope-labeled compound.
Introduction: The Significance of Isotopic Labeling and Precise Mass Determination
2-Hydroxypropyl-d6 Nortadalafil is a deuterated analog of 2-Hydroxypropyl Nortadalafil, which itself is a derivative of Nortadalafil. Nortadalafil is a metabolite of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction.[1][2] The incorporation of six deuterium atoms (d6) into the 2-hydroxypropyl group creates a stable isotope-labeled (SIL) internal standard, which is invaluable for quantitative bioanalytical studies using mass spectrometry.[3] The key advantage of a SIL internal standard is its near-identical chemical and physical properties to the analyte of interest, while being distinguishable by its mass-to-charge ratio (m/z). This allows for accurate correction of variations in sample preparation and instrument response.[3]
The determination of the exact mass and molecular weight of 2-Hydroxypropyl-d6 Nortadalafil is a critical step in its validation as a reference standard. The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated from the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the exact mass is the more relevant value.
This guide will detail the theoretical calculations, the experimental workflow using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS), and the data processing required for the accurate determination of these fundamental properties.
Theoretical Mass and Molecular Weight Calculation
The first step in the analysis is the theoretical calculation of the exact mass and molecular weight of 2-Hydroxypropyl-d6 Nortadalafil.
Molecular Formula: C₂₄H₁₇D₆N₃O₅[1][4]
To calculate the molecular weight and exact mass, we first need the corresponding information for the unlabeled 2-Hydroxypropyl Nortadalafil.
Unlabeled 2-Hydroxypropyl Nortadalafil:
-
Molecular Formula: C₂₄H₂₃N₃O₅[5]
-
Calculated Exact Mass: 433.16377084 Da[5]
-
Molecular Weight: 433.5 g/mol [5]
Now, we can calculate the values for the deuterated compound:
2-Hydroxypropyl-d6 Nortadalafil:
-
Molecular Formula: C₂₄H₁₇D₆N₃O₅
-
Theoretical Exact Mass Calculation:
-
Start with the exact mass of the unlabeled compound: 433.16377084 Da
-
Subtract the mass of 6 protons (¹H): 6 x 1.007825 Da = 6.04695 Da
-
Add the mass of 6 deuterons (²H or D): 6 x 2.014102 Da = 12.084612 Da
-
Theoretical Exact Mass = 433.16377084 - 6.04695 + 12.084612 = 439.20143284 Da
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Table 1: Summary of Calculated Mass and Molecular Weight
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Exact Mass (Da) |
| 2-Hydroxypropyl Nortadalafil | C₂₄H₂₃N₃O₅ | 433.50 | 433.16377 |
| 2-Hydroxypropyl-d6 Nortadalafil | C₂₄H₁₇D₆N₃O₅ | 439.49 | 439.20143 |
Experimental Determination: UPLC-HRMS Methodology
The experimental determination of the exact mass of 2-Hydroxypropyl-d6 Nortadalafil is best achieved using a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with a liquid chromatography system for sample introduction.
The Causality Behind Experimental Choices
As a Senior Application Scientist, it is crucial to not just follow a protocol, but to understand the reasoning behind each choice.
-
Why UPLC? Ultra-Performance Liquid Chromatography offers significant advantages over traditional HPLC, including higher resolution, sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (<2 µm), which requires a system capable of handling higher backpressures. For a compound like 2-Hydroxypropyl-d6 Nortadalafil, which may be part of a complex mixture or analyzed at low concentrations, the enhanced separation and sensitivity of UPLC are highly beneficial.[6]
-
Why Electrospray Ionization (ESI)? ESI is a soft ionization technique that is ideal for polar and thermally labile molecules like 2-Hydroxypropyl-d6 Nortadalafil.[7][8] The molecule contains several basic nitrogen atoms within its heterocyclic structure, which are readily protonated in the positive ion mode of ESI to form a stable [M+H]⁺ ion.[9][10] This process involves creating a fine spray of charged droplets from the sample solution. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[11] The addition of a small amount of acid, such as formic acid, to the mobile phase enhances protonation and improves ionization efficiency.[9]
-
Why a High-Resolution Mass Analyzer (e.g., Orbitrap)? To determine the exact mass with high accuracy (typically <5 ppm), a high-resolution mass analyzer is essential. An Orbitrap mass analyzer traps ions in an electrostatic field and their oscillation frequencies are measured and converted to m/z values via a Fourier transform. This allows for very high resolution and mass accuracy, which is critical for distinguishing between isobaric compounds and for the confident determination of elemental composition.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis.
Caption: UPLC-HRMS workflow for 2-Hydroxypropyl-d6 Nortadalafil analysis.
Step-by-Step Experimental Protocol
This protocol is a robust starting point and should be optimized for the specific instrumentation used.
-
Sample Preparation:
-
Accurately weigh a small amount of 2-Hydroxypropyl-d6 Nortadalafil reference standard.
-
Prepare a stock solution of 1 mg/mL in methanol.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
-
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is recommended to ensure good peak shape and separation from any potential impurities. A starting point could be:
-
0-1 min: 20% B
-
1-5 min: Gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 20% B
-
6.1-8 min: Re-equilibration at 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry Conditions (Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Sheath Gas Flow Rate: 35 (arbitrary units).
-
Auxiliary Gas Flow Rate: 10 (arbitrary units).
-
Capillary Temperature: 320 °C.
-
Scan Mode: Full scan MS.
-
Mass Range: m/z 150-1000.
-
Resolution: 70,000.
-
AGC Target: 1e6.
-
Maximum Injection Time: 100 ms.
-
Data Analysis and Interpretation
The data generated from the UPLC-HRMS analysis requires careful processing to determine the exact mass and to account for the isotopic distribution.
Data Processing Workflow
Caption: Data processing workflow for exact mass determination.
Deconvolution and Isotopic Correction
A crucial aspect of analyzing data from stable isotope-labeled compounds is correcting for the natural abundance of other isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[12] The raw mass spectrum will show a cluster of peaks around the monoisotopic mass, representing the different isotopologues.
The Challenge: The peak corresponding to the monoisotopic mass of the deuterated compound (containing only ¹²C, ¹⁴N, ¹⁶O, ¹H, and ²H) will be accompanied by an M+1 peak. This M+1 peak is a combination of the compound containing one ¹³C atom and the compound containing one ¹⁵N atom, among others. For a molecule with 24 carbon atoms, the natural abundance of ¹³C (~1.1%) means there is a significant probability of a ¹³C atom being present.
The Solution: Software tools like IsoCor or IsoCorrectoR are designed to perform this correction.[13][14][15] These tools use matrix-based algorithms to deconvolute the observed isotopic pattern and calculate the theoretical distribution based on the elemental formula and the natural abundance of all isotopes.[12][16]
A simplified workflow using a tool like IsoCor would be:
-
Input: Provide the elemental formula of the compound (C₂₄H₁₇N₃O₅) and specify the tracer element (Deuterium) and the number of labels (6).
-
Data Input: Input the measured m/z values and their corresponding intensities for the isotopic cluster of 2-Hydroxypropyl-d6 Nortadalafil.
-
Correction: The software calculates the contribution of naturally abundant isotopes to each peak in the cluster.
-
Output: The tool provides a corrected isotopologue distribution, which represents the abundance of the molecule with 0, 1, 2...n heavy isotopes incorporated. This allows for the unambiguous identification of the monoisotopic peak and its exact mass.
Final Mass Determination and Validation
The experimentally determined monoisotopic exact mass from the corrected spectrum should be compared to the theoretically calculated value. The mass accuracy is typically expressed in parts per million (ppm) and is calculated as follows:
Mass Accuracy (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10^6
For a high-resolution instrument like an Orbitrap, a mass accuracy of < 5 ppm is expected, which provides strong evidence for the elemental composition of the compound.
Conclusion
The accurate determination of the exact mass and molecular weight of 2-Hydroxypropyl-d6 Nortadalafil is a fundamental requirement for its use as a reliable internal standard in quantitative bioanalysis. This guide has outlined a comprehensive approach, from theoretical calculations to a detailed UPLC-HRMS protocol and the critical data processing steps. By understanding the causality behind the experimental choices and employing robust data analysis techniques, researchers can confidently characterize this and other stable isotope-labeled compounds, ensuring the integrity and accuracy of their scientific findings.
References
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Heinrich, J. P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910. Available at: [Link]
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Heinrich, J. P., et al. (2018). and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. bioRxiv. Available at: [Link]
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Heinrich, J. P., et al. (2018). (PDF) Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. ResearchGate. Available at: [Link]
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ResearchGate. (2012). IsoCor: Correcting MS data in isotope labeling experiments. Available at: [Link]
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Nagy, L., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. Available at: [Link]
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Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294-1296. Available at: [Link]
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Pharmaffiliates. Chemical Name : 2-Hydroxypropyl-d6 Nortadalafil. Available at: [Link]
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ResearchGate. (2025). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Available at: [Link]
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Kim, Y., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 33-39. Available at: [Link]
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